Grassystatin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

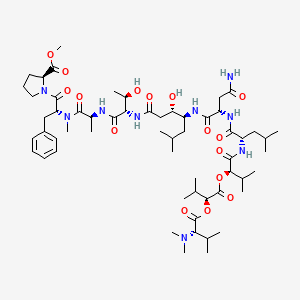

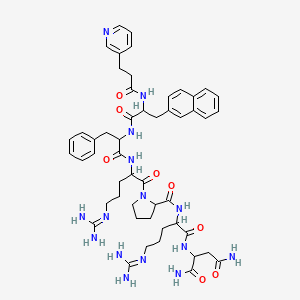

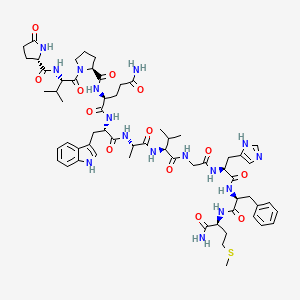

La Grassystatine A est un composé décadepsipeptide linéaire dérivé de cyanobactéries marines. Elle est connue pour son activité inhibitrice puissante contre la cathepsine E, une aspartoprotéase impliquée dans la présentation d'antigènes.

Méthodes De Préparation

La Grassystatine A est synthétisée par une combinaison de voies de synthétase non ribosomiale des peptides (NRPS) et de synthétase des polykétides (PKS). La voie de synthèse implique l'assemblage d'une chaîne peptidique contenant une unité statine, suivie d'une cyclisation pour former la structure décadepsipeptide finale. Les conditions de réaction comprennent généralement l'utilisation d'enzymes et de cofacteurs spécifiques pour faciliter les processus d'assemblage et de cyclisation .

Les méthodes de production industrielle de la Grassystatine A sont encore en cours de développement, la recherche étant axée sur l'optimisation du rendement et de la pureté du composé. Les approches actuelles impliquent la culture de cyanobactéries marines dans des conditions contrôlées, suivie de l'extraction et de la purification du peptide souhaité .

Analyse Des Réactions Chimiques

La Grassystatine A subit diverses réactions chimiques, notamment :

Oxydation : La Grassystatine A peut être oxydée en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction de la Grassystatine A peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : La Grassystatine A peut subir des réactions de substitution avec des nucléophiles tels que des amines ou des thiols.

Applications de la recherche scientifique

La Grassystatine A a un large éventail d'applications en recherche scientifique, notamment :

Chimie : La Grassystatine A est utilisée comme outil pour étudier la structure et la fonction des aspartoprotéases, en particulier la cathepsine E.

Biologie : En recherche biologique, la Grassystatine A est utilisée pour étudier le rôle de la cathepsine E dans la présentation d'antigènes et la réponse immunitaire.

Médecine : La Grassystatine A présente des applications thérapeutiques potentielles dans le traitement des maladies impliquant une activité protéolytique dysrégulée, telles que le cancer et les maladies auto-immunes.

Mécanisme d'action

La Grassystatine A exerce ses effets en inhibant sélectivement la cathepsine E. Le mécanisme implique la liaison de la Grassystatine A au site actif de la cathepsine E, empêchant la protéase de cliver ses substrats. Cette inhibition perturbe la fonction normale de la cathepsine E dans le traitement et la présentation des antigènes, conduisant à une réduction des réponses immunitaires .

Applications De Recherche Scientifique

Grassystatin A has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool to study the structure and function of aspartic proteases, particularly cathepsin E.

Biology: In biological research, this compound is employed to investigate the role of cathepsin E in antigen presentation and immune response.

Medicine: this compound holds potential therapeutic applications in the treatment of diseases involving dysregulated protease activity, such as cancer and autoimmune disorders.

Mécanisme D'action

Grassystatin A exerts its effects by selectively inhibiting cathepsin E. The mechanism involves the binding of this compound to the active site of cathepsin E, preventing the protease from cleaving its substrates. This inhibition disrupts the normal function of cathepsin E in antigen processing and presentation, leading to reduced immune responses .

Comparaison Avec Des Composés Similaires

La Grassystatine A est structurellement et fonctionnellement similaire à d'autres peptides contenant de la statine, tels que la pepstatine A. La Grassystatine A présente une sélectivité plus élevée pour la cathepsine E que pour d'autres aspartoprotéases telles que la cathepsine D. Cette sélectivité est attribuée aux caractéristiques structurales uniques de la Grassystatine A, qui lui permettent d'interagir plus efficacement avec le site actif de la cathepsine E .

Des composés similaires comprennent :

Pepstatine A : Un inhibiteur d'aspartoprotéase à large spectre avec une sélectivité plus faible pour la cathepsine E que la Grassystatine A.

Grassystatine B : Un analogue naturel de la Grassystatine A avec une activité inhibitrice similaire contre la cathepsine E.

Grassystatine C : Un analogue peptidique tronqué de la Grassystatine A avec une puissance réduite mais une sélectivité maintenue pour la cathepsine E.

La sélectivité et la puissance uniques de la Grassystatine A en font un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C58H95N9O16 |

|---|---|

Poids moléculaire |

1174.4 g/mol |

Nom IUPAC |

methyl (2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(3S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[(2S)-2-[(2S)-2-(dimethylamino)-3-methylbutanoyl]oxy-3-methylbutanoyl]oxy-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]-methylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C58H95N9O16/c1-30(2)25-38(43(69)29-45(71)64-46(36(12)68)52(74)60-35(11)54(76)66(15)42(27-37-21-18-17-19-22-37)55(77)67-24-20-23-41(67)56(78)81-16)61-51(73)40(28-44(59)70)62-50(72)39(26-31(3)4)63-53(75)48(33(7)8)82-58(80)49(34(9)10)83-57(79)47(32(5)6)65(13)14/h17-19,21-22,30-36,38-43,46-49,68-69H,20,23-29H2,1-16H3,(H2,59,70)(H,60,74)(H,61,73)(H,62,72)(H,63,75)(H,64,71)/t35-,36+,38-,39-,40-,41-,42+,43-,46-,47-,48+,49-/m0/s1 |

Clé InChI |

JZYWSTGTBRHGTL-BIXXXADNSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)O)O |

SMILES canonique |

CC(C)CC(C(CC(=O)NC(C(C)O)C(=O)NC(C)C(=O)N(C)C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)OC)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)OC(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B10773546.png)

![4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773550.png)

![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)

![(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B10773591.png)

![[1-[2-[[5-amino-2-[[2-[[2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoylamino]-4-bromobutyl]boronic acid](/img/structure/B10773615.png)

![2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-3-(2-methylcyclohexyl)prop-1-enyl]cyclopentyl]but-2-enoxy]acetic acid](/img/structure/B10773618.png)

![(2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B10773631.png)

![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)